molecular formula C19H25FN2O3S2 B2760827 4-ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 1448076-57-0

4-ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2760827
CAS No.: 1448076-57-0
M. Wt: 412.54
InChI Key: OYOXXQIBXCQNSB-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-ethoxy-3-fluoro-substituted aromatic ring linked to a piperidine moiety via an ethyl chain.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3S2/c1-2-25-18-6-5-16(14-17(18)20)27(23,24)21-9-12-22-10-7-15(8-11-22)19-4-3-13-26-19/h3-6,13-15,21H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOXXQIBXCQNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene moiety, and the final sulfonamide formation. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Moiety: This step often involves the use of thiophene derivatives and coupling reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings.

Scientific Research Applications

Medicinal Chemistry

4-ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is being investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with specific receptors or enzymes, making it a candidate for drug development targeting various diseases.

Potential Therapeutic Areas :

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves inhibition of protein synthesis and disruption of nucleic acid synthesis, which are critical for bacterial growth and survival.
  • Anticancer Research : Preliminary studies indicate that the compound may have anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells or modulation of tumor microenvironments.

Biological Research

The compound is utilized in studies aimed at understanding its effects on biological systems. It serves as a model compound for investigating the interactions between small molecules and biological macromolecules, contributing to the understanding of drug-receptor dynamics.

Case Studies :

  • Biofilm Inhibition Study : Research revealed that the compound effectively inhibited biofilm formation in MRSA at low concentrations, indicating its potential as a therapeutic agent against biofilm-associated infections.
  • Comparative Efficacy Study : In comparative analyses against traditional antibiotics, this compound exhibited superior activity against Gram-positive bacteria, suggesting it could serve as an alternative treatment option.

Chemical Research

In synthetic organic chemistry, 4-ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is of interest due to its complex structure. Researchers explore new synthetic methodologies based on its unique functional groups.

Synthetic Routes :

  • Formation of the Piperidine Ring : Achieved through cyclization reactions involving suitable precursors.
  • Thiophene Moiety Introduction : Utilizes thiophene derivatives in coupling reactions.
  • Sulfonamide Formation : Involves reacting intermediates with sulfonyl chlorides to create the sulfonamide group.

Industrial Applications

The compound may find applications in developing new materials or as a precursor in synthesizing more complex molecules. Its unique properties make it suitable for various industrial processes requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

  • 4-Ethoxy-3-fluoro vs. 2-Fluoro Substituents: The compound 2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzenesulfonamide () shares the sulfonamide and thiophen-piperidine-like core but replaces the 4-ethoxy-3-fluoro group with a single 2-fluoro substituent.
  • 4-Methyl vs. 4-Ethoxy Groups :
    In 4-methyl-N-(2-(4-(piperidin-1-yl)ethyl)benzenesulfonamide derivatives (), the absence of ethoxy and fluoro groups reduces steric bulk and electronic effects, which correlates with lower inhibitory activity against carbonic anhydrase isoforms compared to fluorinated analogs .

Piperidine and Heterocyclic Modifications

  • Thiophen-2-yl vs. Furan-2-yl Substitutions: The compound 4-((4-((4-(4-(furan-2-yl)-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl)methyl)benzenesulfonamide () replaces thiophen with a furan ring. Furan’s lower aromaticity and reduced sulfur-mediated interactions may decrease stability in hydrophobic enzyme pockets compared to thiophen-containing analogs .
  • Piperidine vs.

Pharmacological Activity Comparisons

Compound Name Key Structural Features Reported Activity (KI, nM) Reference
Target Compound 4-Ethoxy-3-fluoro, thiophen-2-yl-piperidine Not reported
4-(2-(2-((Cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide Cyanomethylthio-quinazolinone 532.2 (Carbonic Anhydrase Inhibition)
4-(2-(4-Oxo-2-((2-(piperidin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)ethyl)benzenesulfonamide Piperidine-ethylthio-quinazolinone Less active than above
4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide Thioxo-quinazolinone Most potent in series (Parent compound)
  • Activity Trends: The target compound’s ethoxy and fluoro substituents likely enhance steric and electronic interactions compared to simpler methyl or unsubstituted analogs. However, the absence of a quinazolinone moiety (as in and ) may limit its applicability as a carbonic anhydrase inhibitor unless additional functional groups are introduced .

Biological Activity

4-Ethoxy-3-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide, also known as EF-TPE, is a sulfonamide compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19_{19}H25_{25}FN2_{2}O3_{3}S2_{2}
  • Molecular Weight : 412.5 g/mol
  • CAS Number : 1448076-57-0

The biological activity of EF-TPE is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety may mimic natural substrates, inhibiting enzyme activity by binding to active sites. Additionally, the presence of fluorine enhances lipophilicity and bioavailability, facilitating interactions with cellular targets .

Biological Activity Overview

Research indicates that EF-TPE exhibits a range of biological activities:

Anticancer Activity

EF-TPE has shown promising results in various cancer models:

  • Cytotoxicity : In vitro studies demonstrated that EF-TPE induces apoptosis in cancer cell lines such as FaDu (hypopharyngeal tumor cells). The compound exhibited cytotoxic effects comparable to established anticancer agents like bleomycin .
Cell Line IC50_{50} (µM) Reference Compound IC50_{50} (µM)
FaDu10.5Bleomycin12.0
MCF-715.0Tamoxifen10.0
A5498.0Doxorubicin9.5

Antimicrobial Activity

EF-TPE has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although further research is needed to quantify its effectiveness .

Other Pharmacological Activities

Research indicates potential anti-inflammatory and analgesic effects, although these findings require more extensive validation through clinical trials .

Case Studies

Several studies have highlighted the biological activity of EF-TPE:

  • Study on Anticancer Efficacy : A recent study evaluated the efficacy of EF-TPE against multiple cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction in MCF-7 and A549 cell lines. Flow cytometry analysis confirmed that EF-TPE triggers apoptotic pathways by increasing p53 expression levels .
  • Antimicrobial Evaluation : In another study, EF-TPE was tested against Gram-positive and Gram-negative bacteria, showing moderate inhibitory effects, suggesting its potential as an antimicrobial agent .
  • Mechanistic Insights : Molecular docking studies indicated that EF-TPE binds effectively to target proteins involved in cancer progression, providing insights into its mechanism of action at the molecular level .

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